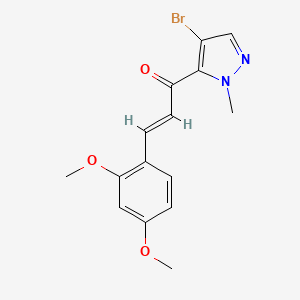
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BR-DIM is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one involves the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one also induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Furthermore, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been found to inhibit the activity of various enzymes involved in carcinogenesis, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exert its effects on various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. Additionally, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has also been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, one limitation of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is that it has not been extensively studied in vivo, and its efficacy and safety in animal models and humans are yet to be determined.
将来の方向性
There are several future directions for the study of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. One potential application of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, the safety and efficacy of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one in animal models and humans need to be further investigated.
合成法
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 2,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with acetylacetone. The resulting product is then purified by column chromatography.
科学的研究の応用
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-18-15(12(16)9-17-18)13(19)7-5-10-4-6-11(20-2)8-14(10)21-3/h4-9H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXWPIZJISPPD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5485189.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5485196.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485201.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485211.png)
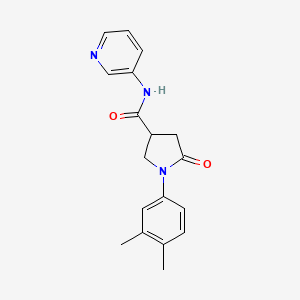
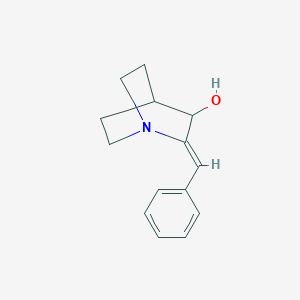
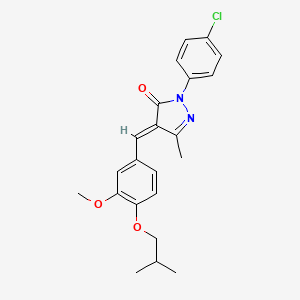
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5485247.png)
![N~1~-methyl-N~2~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5485252.png)

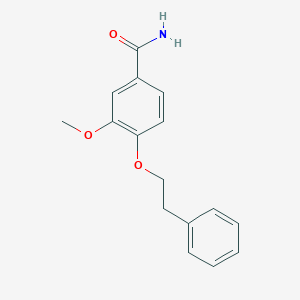
![(3R*,3aR*,7aR*)-1-(2-fluoro-6-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485285.png)
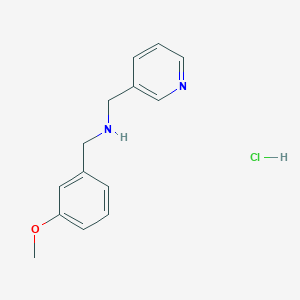
![4-[2-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)hydrazino]benzoic acid](/img/structure/B5485313.png)